7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
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Overview
Description
7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid is a complex organic compound characterized by its unique structure, which includes a difluoropentyl group, a hydroxy group, and a hexahydrocyclopenta[b]pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the hexahydrocyclopenta[b]pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the difluoropentyl group: This step often involves a nucleophilic substitution reaction using a difluoropentyl halide.
Final assembly: The heptanoic acid chain is attached through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hexahydrocyclopenta[b]pyran ring can be reduced to form an alcohol.
Substitution: The difluoropentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid involves its interaction with specific molecular targets. The difluoropentyl group and the hydroxy group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]octanoic acid: Similar structure but with an additional carbon in the heptanoic acid chain.
7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]hexanoic acid: Similar structure but with one less carbon in the heptanoic acid chain.
Uniqueness
The uniqueness of 7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its difluoropentyl group and hexahydrocyclopenta[b]pyran ring provide unique chemical properties that can be exploited in various fields.
Properties
Molecular Formula |
C20H32F2O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m0/s1 |
InChI Key |
WGFOBBZOWHGYQH-PYWIUJKZSA-N |
Isomeric SMILES |
CCCCC([C@@]1(CC[C@@H]2[C@@H](O1)CC(=O)[C@H]2CCCCCCC(=O)O)O)(F)F |
Canonical SMILES |
CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Origin of Product |
United States |
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